(S)-1-(2,4-difluorophenyl)pentylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-1-(2,4-difluorophenyl)pentylamine is an organic compound characterized by the presence of a difluorophenyl group attached to a pentylamine chain
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the difluoromethylation of heterocycles via a radical process . This process involves the use of difluoromethylating agents under specific reaction conditions to achieve the desired substitution.
Industrial Production Methods
Industrial production of (S)-1-(2,4-difluorophenyl)pentylamine may involve large-scale difluoromethylation reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The use of advanced techniques such as continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(S)-1-(2,4-difluorophenyl)pentylamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The difluorophenyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and catalyst choice play a crucial role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield difluorophenyl ketones, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
(S)-1-(2,4-difluorophenyl)pentylamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (S)-1-(2,4-difluorophenyl)pentylamine involves its interaction with specific molecular targets and pathways. The difluorophenyl group can enhance the compound’s binding affinity to certain receptors or enzymes, leading to its biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Acetamide, N-(2,4-difluorophenyl)-: Another compound with a difluorophenyl group, used in various chemical applications.
2,4-Difluorobenzeneboronic acid: A compound with similar structural features, used in organic synthesis.
Uniqueness
(S)-1-(2,4-difluorophenyl)pentylamine is unique due to its specific combination of a difluorophenyl group and a pentylamine chain, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
Molecular Formula |
C11H15F2N |
---|---|
Molecular Weight |
199.24 g/mol |
IUPAC Name |
(1S)-1-(2,4-difluorophenyl)pentan-1-amine |
InChI |
InChI=1S/C11H15F2N/c1-2-3-4-11(14)9-6-5-8(12)7-10(9)13/h5-7,11H,2-4,14H2,1H3/t11-/m0/s1 |
InChI Key |
BWGJXDWRLPCNRN-NSHDSACASA-N |
Isomeric SMILES |
CCCC[C@@H](C1=C(C=C(C=C1)F)F)N |
Canonical SMILES |
CCCCC(C1=C(C=C(C=C1)F)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.